2-Aminocycloheptan-1-one
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Overview
Description
2-Aminocycloheptan-1-one is an organic compound with the molecular formula C7H13NO It is a cyclic ketone with an amino group attached to the second carbon of the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of cycloheptanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Aminocycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of N-substituted cycloheptanones.
Scientific Research Applications
2-Aminocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminocycloheptan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, potentially modifying enzyme activity or receptor binding .
Comparison with Similar Compounds
Cycloheptanone: Lacks the amino group, making it less reactive in certain biological contexts.
2-Aminocyclohexan-1-one: A smaller ring structure, which may affect its reactivity and binding properties.
2-Aminocyclooctan-1-one: A larger ring structure, potentially offering different steric and electronic properties
Uniqueness: 2-Aminocycloheptan-1-one is unique due to its seven-membered ring structure combined with both an amino and a ketone functional group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other cyclic ketones and amines .
Biological Activity
2-Aminocycloheptan-1-one is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a seven-membered cycloalkane ring with an amino group and a carbonyl group. Its unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including human lung adenocarcinoma and colorectal cancer cells. The mechanism involves the activation of caspases, which are crucial for apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung adenocarcinoma) | 12.5 | Caspase activation |
HCA-7 (Colorectal cancer) | 8.4 | Apoptosis induction |
In a study involving xenograft models, administration of this compound resulted in tumor growth inhibition, demonstrating its potential as an anticancer agent .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. It was found to enhance neuronal survival in models of oxidative stress, suggesting a role in protecting against neurodegenerative diseases. The compound appears to modulate pathways associated with oxidative stress response, thereby reducing neuronal apoptosis.
Model | Outcome | Mechanism |
---|---|---|
Oxidative stress model | Increased cell viability | Antioxidant activity |
Anticonvulsant Properties
In addition to its anticancer and neuroprotective activities, this compound has shown promise as an anticonvulsant agent. Research indicates that it may act by inhibiting specific neurotransmitter receptors involved in seizure activity. In animal models, the compound demonstrated a significant reduction in seizure frequency and severity .
Study on Anticancer Activity
A notable study evaluated the effects of this compound on human colorectal adenocarcinoma cells (HCA-7). The compound was administered at various doses over a period of five days. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 8.4 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls .
Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The treatment led to a marked increase in neuronal survival rates and reduced markers of oxidative damage. This suggests that the compound may be beneficial in developing therapies for neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through caspase pathway activation.
- Antioxidant Activity : Modulates oxidative stress responses, protecting neurons from damage.
- Neurotransmitter Modulation : Potentially inhibits excitatory neurotransmitter receptors involved in seizure activity.
Properties
IUPAC Name |
2-aminocycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSGTDKCCRCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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